![molecular formula C20H14N2OS B2380671 N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313960-33-7](/img/structure/B2380671.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a heterocyclic compound with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This compound has been associated with high biological and pharmacological activity .
Synthesis Analysis
The compound “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” can be synthesized by the process of benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride . The molecular ion peak at 284.3 was confirmed by gas chromatographic mass spectrometry (GC–MS) .
Molecular Structure Analysis
Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention due to their anti-tubercular properties. Recent synthetic developments have led to the discovery of new benzothiazole-based anti-tubercular compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized compounds with standard reference drugs .
Biological and Industrial Applications
Among 2-substituted benzothiazoles, 2-aryl benzothiazoles serve as versatile scaffolds with diverse applications. Some notable uses include:
- Fluorescent Probes for Analyte Detection : Benzothiazoles serve as fluorescent probes for detecting specific analytes .
Other Biological Activities
Benzothiazole derivatives also possess a wide spectrum of biological activities:
Synthesis and Characterization
Researchers have achieved the synthesis of N’-(1,3-benzothiazol-2-yl)-substituted benzamides using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. High yields were obtained under relatively mild reaction conditions, using dimethylformamide as the solvent .
Mechanism of Action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]benzamide is primarily targeted towards bacterial strains. It has shown promising activity against Staphylococcus aureus . The compound’s primary targets are the key enzymes and proteins within these bacterial cells that are essential for their survival and proliferation.
Mode of Action
The compound interacts with its bacterial targets by binding to the active sites of key enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biochemical processes within the bacterial cells, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of bacterial cells, leading to their death
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]benzamide is the death of bacterial cells . The compound achieves this by inhibiting the function of key enzymes within the bacterial cells, disrupting essential biochemical processes, and ultimately leading to cell death .
Future Directions
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide”, have potential for further exploration due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, they may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h1-13H,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYLEYCWGZQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |
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